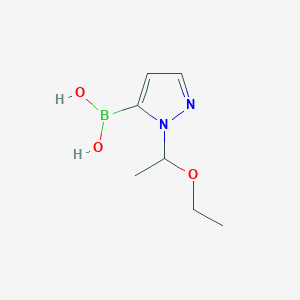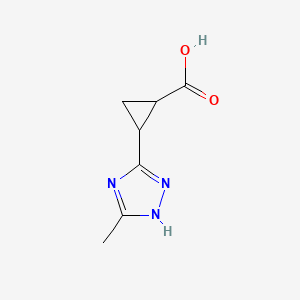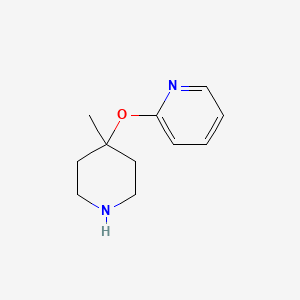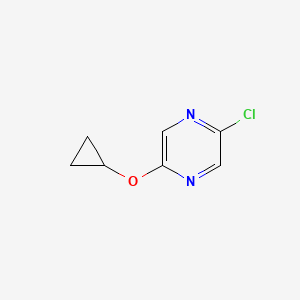
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with a trifluoromethyl group attached to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides a straightforward approach to obtaining the desired boronic acid derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis, such as Suzuki-Miyaura coupling, can be applied. This involves the use of palladium catalysts and appropriate boron reagents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in cycloaddition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and complex organic molecules used in pharmaceuticals and materials science .
Applications De Recherche Scientifique
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid exerts its effects involves its ability to participate in various catalytic cycles, particularly in cross-coupling reactions. The boronic acid group interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the compound’s role in synthesizing complex organic molecules .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
α,α,α-Trifluoro-p-tolylboronic acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it a valuable tool in synthetic organic chemistry and various research applications .
Propriétés
Formule moléculaire |
C4H4BF3N2O2 |
|---|---|
Poids moléculaire |
179.90 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-9-10-3(2)5(11)12/h1,11-12H,(H,9,10) |
Clé InChI |
LICBRTVRSOWOHF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NN1)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)






![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)




![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)
